2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine and Piperazine Moieties: The piperidine and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
- 2-(4-((2,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
Uniqueness
The uniqueness of 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H31N5O4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C22H31N5O4S/c1-17-15-21(25-9-5-4-6-10-25)24-22(23-17)26-11-13-27(14-12-26)32(28,29)20-16-18(30-2)7-8-19(20)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
ZYQVOZNODSZYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
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